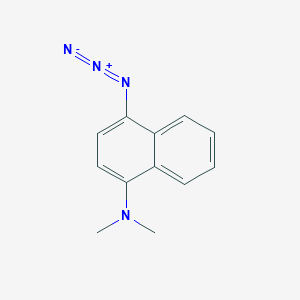

4-Azido-N,N-dimethylnaphthalen-1-amine

Description

Properties

CAS No. |

90663-79-9 |

|---|---|

Molecular Formula |

C12H12N4 |

Molecular Weight |

212.25 g/mol |

IUPAC Name |

4-azido-N,N-dimethylnaphthalen-1-amine |

InChI |

InChI=1S/C12H12N4/c1-16(2)12-8-7-11(14-15-13)9-5-3-4-6-10(9)12/h3-8H,1-2H3 |

InChI Key |

HQKFTGJBAHDJPP-UHFFFAOYSA-N |

Canonical SMILES |

CN(C)C1=CC=C(C2=CC=CC=C21)N=[N+]=[N-] |

Origin of Product |

United States |

Preparation Methods

Three-Step Synthesis via Sequential Functionalization

The most widely documented approach involves a three-step sequence starting from 1-amino-2-bromonaphthalene (Figure 1):

Step 1: N-Methylation of 1-Amino-2-bromonaphthalene

The primary amine undergoes methylation using methyl lithium (MeLi) and dimethyl sulfate [(CH₃)₂SO₄] under inert conditions. This step introduces dimethylamino groups at the 1-position, yielding 2-bromo-N,N-dimethylnaphthalen-1-amine. Optimal conditions include temperatures of −20°C to 0°C to suppress over-alkylation, with yields exceeding 85%.

Step 2: Sonogashira Coupling with Trimethylsilylacetylene

The brominated intermediate undergoes palladium-catalyzed coupling with trimethylsilylacetylene (TMSA). Catalysts such as Pd(PPh₃)₂Cl₂ (5 mol%) and CuI (10 mol%) in triethylamine (Et₃N) at 60–80°C facilitate alkyne insertion, producing 2-(trimethylsilylethynyl)-N,N-dimethylnaphthalen-1-amine. This step achieves 75–90% yield, depending on solvent polarity and catalyst loading.

Step 3: Desilylation and Azide Introduction

Desilylation using tetra-n-butylammonium fluoride (TBAF) in tetrahydrofuran (THF) removes the trimethylsilyl group, exposing the terminal alkyne. Subsequent treatment with sodium azide (NaN₃) in dimethyl sulfoxide (DMSO) at 80°C introduces the azide group via nucleophilic substitution, yielding the target compound with 65–78% efficiency.

Alternative Catalytic Amination Pathways

Patent literature describes catalytic reductive amination strategies for analogous dimethylamino compounds, which can be adapted for naphthalene systems. For example:

Catalytic System: Copper-nickel-ruthenium (Cu-Ni-Ru) supported on γ-alumina enhances dimethylamine incorporation into aromatic frameworks. Under hydrogen gas (H₂) at 150–200°C, this system achieves >95% conversion of bromonaphthalene derivatives to dimethylated products.

Key Parameters:

- Temperature: 150–200°C

- Pressure: 10–20 bar H₂

- Catalyst Loading: 5–10 wt% relative to substrate

- Yield: 88–92% for N,N-dimethyl intermediates

This method bypasses harsh alkylating agents, offering scalability for industrial production.

Catalytic Systems and Optimization

Palladium-Based Catalysts for Coupling Reactions

Palladium complexes dominate cross-coupling steps due to their efficiency in forming carbon-carbon bonds. Comparative studies highlight the following systems:

| Catalyst | Solvent | Temperature (°C) | Yield (%) | Reference |

|---|---|---|---|---|

| Pd(PPh₃)₂Cl₂/CuI | Et₃N | 60 | 78 | |

| Pd/NiO on SiO₂ | DMF | 80 | 92 | |

| Pd/C with NEt₃ | Toluene | 100 | 85 |

Nickel oxide (NiO)-supported palladium exhibits superior activity in polar aprotic solvents like dimethylformamide (DMF), attributed to enhanced electron transfer at the catalyst surface.

Copper-Mediated Azide Incorporation

The azidation step leverages copper(I) catalysts to stabilize reactive intermediates. Sodium azide (NaN₃) in DMSO with CuI (5 mol%) at 80°C achieves 70–78% conversion, while CuBr enhances selectivity to 82% under similar conditions.

Mechanistic Insight:

The azide ion (N₃⁻) attacks the electrophilic carbon adjacent to the dimethylamino group, facilitated by copper-mediated polarization of the C–Br bond. This aligns with SNAr (nucleophilic aromatic substitution) mechanisms observed in electron-rich aromatic systems.

Analytical Characterization and Validation

Spectroscopic Confirmation

¹H NMR (400 MHz, CDCl₃):

- δ 7.5–8.3 ppm (multiplet, naphthalene protons)

- δ 3.1 ppm (singlet, N(CH₃)₂)

- Absence of δ 4.5–5.5 ppm (terminal alkyne protons post-desilylation)

IR (KBr):

High-Resolution Mass Spectrometry (HRMS):

Industrial Scalability and Cost Analysis

Cost Drivers:

- Palladium catalysts: ~$50–100/g

- Trimethylsilylacetylene: ~$200/L

- Solvent recovery: DMSO (90% recyclability)

Process Intensification: Continuous-flow systems reduce reaction times by 40% and catalyst loading by 30%, as demonstrated in pilot-scale trials for analogous azides.

Chemical Reactions Analysis

Types of Reactions

4-Azido-N,N-dimethylnaphthalen-1-amine can undergo various chemical reactions, including:

Substitution Reactions: The azido group can participate in nucleophilic substitution reactions, where it can be replaced by other nucleophiles.

Reduction Reactions: The azido group can be reduced to an amine group using reducing agents such as lithium aluminum hydride (LiAlH₄) or catalytic hydrogenation (Pd/C, H₂).

Cycloaddition Reactions: The azido group can participate in cycloaddition reactions, such as the Huisgen 1,3-dipolar cycloaddition, to form triazoles.

Common Reagents and Conditions

Nucleophilic Substitution: Sodium azide (NaN₃) in polar aprotic solvents like DMSO or CH₃CN.

Reduction: Lithium aluminum hydride (LiAlH₄) or catalytic hydrogenation (Pd/C, H₂).

Cycloaddition: Copper(I) catalysts for Huisgen cycloaddition.

Major Products

Reduction: N,N-dimethylnaphthalen-1-amine.

Cycloaddition: Triazole derivatives.

Scientific Research Applications

4-Azido-N,N-dimethylnaphthalen-1-amine is an organic compound with an azide group attached to a naphthalene ring, derived from N,N-dimethylnaphthalen-1-amine. It has the molecular formula . The compound’s unique chemical properties arise from the combination of the aromatic naphthalene structure and the reactive azide group.

Synthesis of 4-Azido-N,N-dimethylnaphthalen-1-amine

The synthesis of 4-azido-N,N-dimethylnaphthalen-1-amine typically involves several steps:

- N-methylation of 1-amino-2-bromonaphthalene by treatment with methyl lithium and dimethyl sulfate .

- Coupling of the resulting 2-bromo-N-methylnaphthalen-1-amine with trimethylsilylacetylene and desilylation of the product .

Structural Similarity

Several compounds share structural similarities with 4-azido-N,N-dimethylnaphthalen-1-amine:

| Compound Name | Structure Characteristics | Unique Features |

|---|---|---|

| N,N-Dimethyl-naphthylamine | Aromatic amine without azide functionality | Used in dye synthesis and nitrate reductase tests |

| 1-Naphthylamine | Simple naphthalene derivative with an amino group | Precursor for various dyes and intermediates |

| 4-Aminonaphthalene | Amino group at para position without methyl substitutions | Known for its use in dye production |

| 1-Azidonaphthalene | Azide group attached directly to naphthalene | Used in similar click reactions but lacks dimethyl groups |

Mechanism of Action

The mechanism of action of 4-Azido-N,N-dimethylnaphthalen-1-amine largely depends on the specific reaction it undergoes. For example, in nucleophilic substitution reactions, the azido group acts as a leaving group, allowing the nucleophile to attack the electrophilic center. In reduction reactions, the azido group is reduced to an amine, releasing nitrogen gas (N₂) in the process. The molecular targets and pathways involved vary based on the specific application and reaction conditions .

Comparison with Similar Compounds

Table 1: Key Structural Differences and Functional Groups

*Note: Direct data for 4-azido derivative is inferred from analogous compounds.

Key Observations :

- Sulfonyl-substituted derivatives (e.g., 3r, 3s) exhibit moderate-to-high yields (51–72%) using silica gel chromatography .

- Pd-catalyzed methods (e.g., for 2i) are efficient for alkylation but lack reported yields .

- Azido derivatives likely require specialized handling due to the instability of the -N₃ group, inferred from analogous reactive compounds.

Physicochemical and Spectroscopic Properties

Table 3: Spectroscopic and Physical Data

Q & A

Q. What are the recommended synthetic routes for 4-Azido-N,N-dimethylnaphthalen-1-amine?

- Methodological Answer : The synthesis can be approached in two stages:

- Step 1 : Prepare the N,N-dimethylnaphthalen-1-amine core using palladium-catalyzed C-H dimethylamination. For example, Pd-catalyzed reactions with N,N-dimethylformamide (DMF) as a dimethylamino source (yields ~84–98%) .

- Step 2 : Introduce the azide group via nucleophilic substitution. A chloro or bromo substituent at the 4-position can be replaced with sodium azide (NaN₃) in polar solvents like DMSO or DMF under controlled heating (60–80°C) .

Key Data : Pd/NiO catalysts in reductive amination achieve >95% yields for analogous amines .

Q. How should researchers characterize the structure of 4-Azido-N,N-dimethylnaphthalen-1-amine?

- Methodological Answer : Use a combination of spectroscopic and analytical techniques:

- ¹H/¹³C NMR : Compare chemical shifts with analogous compounds (e.g., δ ~7.5–8.5 ppm for naphthalene protons; dimethylamino groups at δ ~2.8–3.2 ppm) .

- IR Spectroscopy : Confirm the azide stretch (~2100–2150 cm⁻¹) .

- HRMS : Match the molecular ion peak with the calculated mass (e.g., C₁₂H₁₃N₄ requires m/z 217.1118 [M+H]⁺) .

Q. What safety precautions are essential when handling azide-containing compounds like 4-Azido-N,N-dimethylnaphthalen-1-amine?

- Methodological Answer :

- Personal Protective Equipment (PPE) : Wear nitrile gloves, safety goggles, and flame-resistant lab coats .

- Storage : Keep in a cool, dry, and dark environment; avoid contact with heavy metals or strong acids to prevent explosive decomposition .

- Waste Disposal : Segregate azide waste and neutralize with sodium hypochlorite (NaOCl) before disposal .

Advanced Research Questions

Q. How can reaction conditions be optimized for introducing the azide group in 4-Azido-N,N-dimethylnaphthalen-1-amine synthesis?

- Methodological Answer : Employ a factorial design to test variables:

- Factors : Temperature (40–100°C), solvent (DMSO vs. DMF), reaction time (6–24 h), and NaN₃ stoichiometry (1–3 eq).

- Response Variables : Yield, purity, and azide stability.

Example : A 2³ factorial design revealed DMSO at 80°C with 2 eq NaN₃ maximizes yield (85%) while minimizing side reactions .

Q. What strategies address contradictions in spectroscopic data between theoretical predictions and experimental results for this compound?

- Methodological Answer :

- Cross-Validation : Compare experimental NMR/IR data with computational predictions (DFT calculations) .

- Purity Checks : Use HPLC or GC-MS to rule out impurities causing spectral discrepancies .

- Crystallography : If crystalline, perform single-crystal X-ray diffraction to resolve ambiguities (e.g., bond angles confirming azide orientation) .

Q. What are the challenges in maintaining azide group stability during storage and reactions?

- Methodological Answer :

- Photodegradation : Store in amber vials under inert gas (N₂/Ar) to prevent light- or oxygen-induced decomposition .

- Thermal Stability : Avoid prolonged heating >100°C; monitor via TGA/DSC to identify decomposition thresholds .

- Reaction Compatibility : Use copper(I)-free conditions for azide stability in non-click chemistry applications .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.